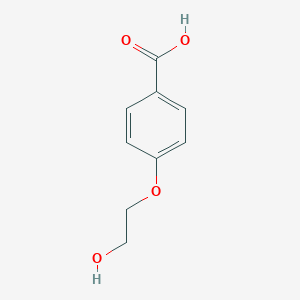
4-(2-hydroxyethoxy)benzoic Acid
Cat. No. B167994
Key on ui cas rn:
1711-24-6
M. Wt: 182.17 g/mol
InChI Key: QLIQIXIBZLTPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04304924
Procedure details


To a mixture of 7.7 g (37.7 mmol) of 4-(2-tetrahydropyranyloxyethoxy)benzoic acid and 31 ml (754 mmol) of anhydrous methanol, at RT, is added 2 drops of conc. sulfuric acid. The mixture is stirred at RT for 1 day and is then rotoevaporated to near dryness. To the residue is added 100 ml water, 50 ml ether and 30 ml aqueous 15% potassium carbonate, and the mixture is stirred until the solid is dissolved. The organic phase is separated and discarded; 150 ml of ethyl acetate and 50 ml of aqueous 3 N sulfuric acid are added to the remaining aqueous phase. The aqueous phase is then separated and extracted with ethyl acetate (80 ml, 3×). The combined organic phases are washed with aqueous saturated sodium chloride (50 ml, 2×) and then dried over calcium sulfate. Removal of solvent by rotoevaporation gives 4-(hydroxyethoxy)benzoic acid.
Name
4-(2-tetrahydropyranyloxyethoxy)benzoic acid
Quantity
7.7 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
O1CCCCC1[O:7][CH2:8][CH2:9][O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1.CO.O.C(=O)([O-])[O-].[K+].[K+]>S(=O)(=O)(O)O.CCOCC>[OH:7][CH2:8][CH2:9][O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
4-(2-tetrahydropyranyloxyethoxy)benzoic acid
|
|
Quantity
|
7.7 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(CCCC1)OCCOC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
31 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at RT for 1 day
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred until the solid
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
is dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
150 ml of ethyl acetate and 50 ml of aqueous 3 N sulfuric acid are added to the remaining aqueous phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase is then separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (80 ml, 3×)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed with aqueous saturated sodium chloride (50 ml, 2×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over calcium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of solvent by rotoevaporation
|
Outcomes


Product
Details
Reaction Time |
1 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCOC1=CC=C(C(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
